

2-Chloroethyl acrylate CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethyl acrylate

Cat. No.: B1583066

[Get Quote](#)

An In-depth Technical Guide to 2-Chloroethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloroethyl acrylate** (CEA), a versatile monomer with significant applications in polymer chemistry and materials science. This document details its chemical identity, physicochemical properties, and key safety and handling protocols. A representative experimental protocol for its synthesis via esterification is provided, alongside a workflow visualization. Furthermore, this guide explores the reactivity and potential applications of CEA, particularly in the context of functional polymer synthesis for biomedical and research applications.

Chemical Identification and Properties

2-Chloroethyl acrylate is an organic compound characterized by the presence of both an acrylate functional group and a chloroethyl ester. This bifunctionality makes it a valuable intermediate in chemical synthesis and a key monomer for the production of functional polymers.

Table 1: Chemical Identifiers for **2-Chloroethyl Acrylate**

Identifier	Value
CAS Number	2206-89-5 [1]
Molecular Formula	C ₅ H ₇ ClO ₂ [1]
IUPAC Name	2-chloroethyl prop-2-enoate [1]
Synonyms	CEA, Chloroethyl acrylate, Acrylic acid, 2-chloroethyl ester [1]
Molecular Weight	134.56 g/mol [1]

Table 2: Physicochemical Properties of **2-Chloroethyl Acrylate**

Property	Value
Appearance	Colorless to pale yellow liquid
Odor	Characteristic acrylate odor
Boiling Point	64-66 °C at 20 mmHg [2]
Density	1.125 g/mL at 25 °C [2]
Refractive Index (n ₂₀ /D)	1.125 [2]
Solubility	Insoluble in water. Soluble in organic solvents like ethanol and acetone.
Purity (Typical)	≥97% [2]
Inhibitor	Often contains >100 ppm MEHQ (Monomethyl ether hydroquinone) to prevent polymerization [2]

Reactivity and Applications

The reactivity of **2-Chloroethyl acrylate** is dominated by its two primary functional groups: the acrylate group and the chloroethyl group.

- Acrylate Group: The carbon-carbon double bond in the acrylate moiety readily undergoes free-radical polymerization, making CEA a useful monomer for the synthesis of a variety of polymers. It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting material.
- Chloroethyl Group: The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This functionality enables the post-polymerization modification of polymers containing CEA units, introducing a wide range of other functional groups.

These reactive features make **2-Chloroethyl acrylate** a valuable component in:

- Coatings and Adhesives: Its ability to polymerize contributes to the formation of durable films and adhesive materials.
- Chemical Synthesis: It serves as a building block for more complex organic molecules.
- Biomedical Polymers: While direct applications in drug development are not extensively documented, the functional handle provided by the chloroethyl group makes it a candidate for the synthesis of functional polymers for drug delivery, bioconjugation, and tissue engineering scaffolds. The acrylate backbone is common in biomedical materials.

Safety, Handling, and Storage

2-Chloroethyl acrylate is a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 3: Hazard Information for **2-Chloroethyl Acrylate**

Hazard	Description
GHS Pictograms	Flammable, Corrosive, Toxic, Environmentally Hazardous
Hazard Statements	H226: Flammable liquid and vapor. H301: Toxic if swallowed. H318: Causes serious eye damage. H400: Very toxic to aquatic life.
Precautionary Statements	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Prevent inhalation of vapors.

Storage:

- Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.
- Recommended storage temperature is 2-8 °C.[\[2\]](#)
- Keep the container tightly closed.

- The presence of a polymerization inhibitor is crucial for safe storage.

Experimental Protocols

Representative Synthesis of 2-Chloroethyl Acrylate via Esterification

This protocol describes a general method for the synthesis of **2-Chloroethyl acrylate** through the acid-catalyzed esterification of acrylic acid with 2-chloroethanol.

Materials:

- Acrylic acid
- 2-Chloroethanol
- Sulfuric acid (catalyst)
- Hydroquinone (polymerization inhibitor)
- Sodium bicarbonate solution (for neutralization)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (drying agent)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acrylic acid, a molar excess of 2-chloroethanol, and a small amount of hydroquinone.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

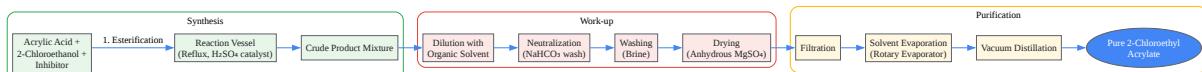
- Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent.
 - Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by vacuum distillation to obtain pure **2-Chloroethyl acrylate**.

Free-Radical Polymerization of **2-Chloroethyl Acrylate** (General Procedure)

This protocol outlines a general procedure for the free-radical polymerization of **2-Chloroethyl acrylate** in solution.

Materials:

- **2-Chloroethyl acrylate** (with inhibitor removed, e.g., by passing through a column of basic alumina)
- A free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
- Anhydrous solvent (e.g., toluene, dioxane, or N,N-dimethylformamide - DMF)


Procedure:

- Reaction Setup: In a flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve the purified **2-Chloroethyl acrylate** and the free-radical initiator in the chosen solvent.
- Degassing: De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
- Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.
- Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to overnight depending on the desired molecular weight and conversion.
- Isolation of Polymer:
 - Cool the reaction mixture to room temperature.
 - Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane, or water, depending on the polymer's solubility).
 - Collect the precipitated polymer by filtration.
 - Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
 - Dry the polymer under vacuum until a constant weight is achieved.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-Chloroethyl acrylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Chloroethyl acrylate**.

Conclusion

2-Chloroethyl acrylate is a valuable and reactive monomer with significant potential in materials science and polymer chemistry. Its bifunctional nature allows for both polymerization and subsequent chemical modification, opening avenues for the creation of functional materials with tailored properties. While its handling requires strict adherence to safety protocols due to its toxicity and flammability, its utility as a chemical intermediate and monomer makes it an important compound for researchers and scientists in various fields, including those exploring novel polymers for biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroethyl acrylate | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [2-Chloroethyl acrylate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583066#2-chloroethyl-acrylate-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com